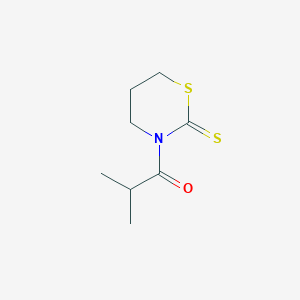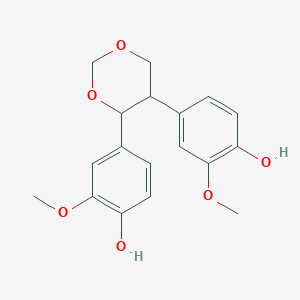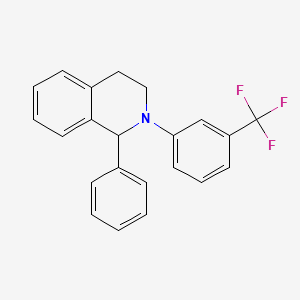
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives by the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide (SeO2) and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline involves its interaction with various molecular targets and pathways:
Neurotoxicity: It is believed to act as an endogenous neurotoxin, similar to MPTP, which induces parkinsonism by inhibiting mitochondrial complex I.
Pharmacological Effects: The compound interacts with neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structural analogue with similar neurotoxic properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analogue without the trifluoromethyl group, used in various synthetic applications.
1-Phenyltetralin: Another related compound with different pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline imparts unique chemical stability and lipophilicity, enhancing its potential as a pharmaceutical agent and differentiating it from other isoquinoline derivatives .
Properties
CAS No. |
96719-44-7 |
|---|---|
Molecular Formula |
C22H18F3N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H18F3N/c23-22(24,25)18-10-6-11-19(15-18)26-14-13-16-7-4-5-12-20(16)21(26)17-8-2-1-3-9-17/h1-12,15,21H,13-14H2 |
InChI Key |
MERSLHVVBXWHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



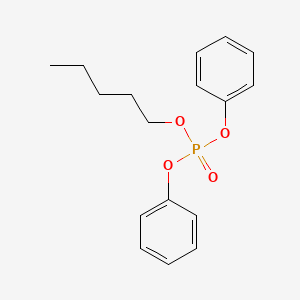
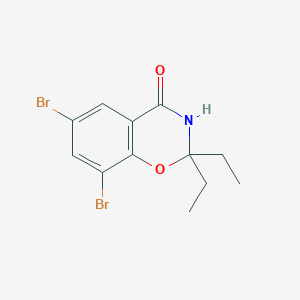
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)

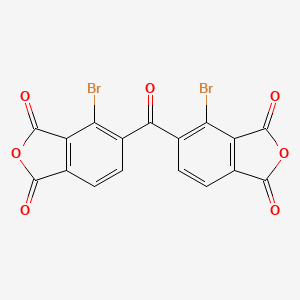
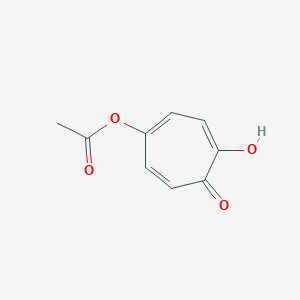
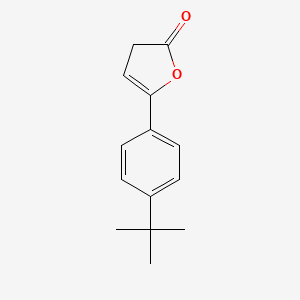
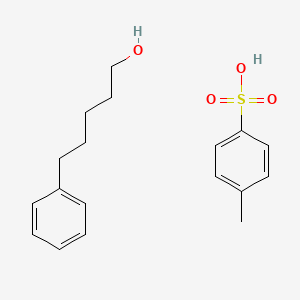
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

